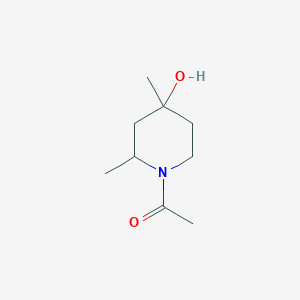

4-Piperidinol, 1-acetyl-2,4-dimethyl-

Description

4-Piperidinol, 1-acetyl-2,4-dimethyl-, is a substituted piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, an acetyl group at the 1-position, and methyl groups at the 2- and 4-positions.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-(4-hydroxy-2,4-dimethylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C9H17NO2/c1-7-6-9(3,12)4-5-10(7)8(2)11/h7,12H,4-6H2,1-3H3 |

InChI Key |

SZRXAXFTQCBHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1C(=O)C)(C)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Degradation and Functionalization (Patent CN102775343A)

A notable industrially applicable method for related piperidine derivatives involves acid-catalyzed degradation and subsequent functionalization steps under controlled temperature and acid concentration conditions. This method is adaptable to derivatives such as 1-N-BOC-4-acetyl piperidine, which shares structural similarity with 4-Piperidinol, 1-acetyl-2,4-dimethyl-.

-

- Reaction temperature: 60–90 °C

- Acidic medium: glacial acetic acid, formic acid, propionic acid, hydrochloric acid, or sulfuric acid

- Acid to substrate molar ratio: 10:1 to 50:1

- Acid-water volume ratio: 1:1 to 1:4 for organic acids; 1–10% concentration for mineral acids

-

- Compound 3 (a precursor) is subjected to acid and water under the above conditions.

- The reaction proceeds via degradation and rearrangement to yield the acetylated piperidine derivative.

- Post-reaction work-up involves extraction, washing, and drying to isolate the product.

-

- Readily available raw materials

- Simplified operation and post-treatment

- High product yield (~94% reported for analogous compounds)

- Suitable for industrial scale-up due to mild conditions and cost-effectiveness

Limitations of Previous Methods:

- Use of expensive coupling agents like HOBt

- Employment of moisture-sensitive Grignard reagents requiring anhydrous and low-temperature conditions

- Low yields (~43%) and complex multi-step sequences

- High cost and unsuitability for large-scale production

This method represents a significant improvement in efficiency and industrial applicability for acetylated piperidine derivatives.

Condensation and Grignard Reagent Approach

Traditional synthetic routes involve:

- Protection of the piperidine nitrogen (e.g., BOC protection)

- Activation of carboxylic acid intermediates using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and HOBt

- Formation of Weinreb amides followed by nucleophilic addition of methyl Grignard reagents (e.g., methylmagnesium bromide or iodide) to introduce the acetyl group

- Grignard reagents are highly moisture-sensitive and require rigorously anhydrous conditions

- Low overall yields and expensive reagents

- Multi-step and time-consuming process unsuitable for industrial scale

This approach is more suited for laboratory-scale synthesis where precise control over substitution patterns is necessary.

Methylation and Hydroxylation Strategies

According to structural and synthetic studies on piperidinol derivatives:

- Methyl groups at positions 2 and 4 of the piperidine ring can be introduced via selective alkylation reactions using appropriate methylating agents.

- Hydroxylation at position 4 to yield the piperidinol functionality often involves oxidation or reduction steps starting from piperidin-4-one intermediates.

- Recrystallization from solvents such as ethanol or methanol-ethyl acetate mixtures is employed to purify the final compound and obtain defined stereochemistry.

Data Tables and Experimental Findings

Table 1: Acid Catalyzed Preparation Conditions for 1-N-BOC-4-acetyl Piperidine (Analogous Compound)

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction temperature | 60–90 °C | Optimal for degradation and acetylation |

| Acid type | Glacial acetic acid, formic acid, propionic acid, HCl, H2SO4 | Choice affects rate and yield |

| Acid to substrate molar ratio | 10:1 to 50:1 | Higher ratios improve conversion |

| Acid-water volume ratio | 1:1 to 1:4 (organic acids) | Controls acidity and reaction medium |

| Mineral acid concentration | 1–10% (HCl), 0.5–10% (H2SO4) | Ensures sufficient protonation |

| Yield | Up to 94% | High yield suitable for industrial production |

Table 2: Comparison of Preparation Methods for Acetylated Piperidine Derivatives

| Method | Yield (%) | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-catalyzed degradation | ~94 | 60–90 °C, acid/water mixture | High yield, simple, scalable | Requires precise acid control |

| Coupling + Grignard addition | ~43 | Anhydrous, low temp, inert atmosphere | Precise substitution control | Expensive, moisture sensitive, low yield |

| Methylation + Hydroxylation | Variable | Multi-step, solvent dependent | Versatile for derivatives | Complex purification, moderate yield |

Research Discoveries and Insights

- Piperidinol derivatives, including 4-Piperidinol, 1-acetyl-2,4-dimethyl-, have been studied for biological activity such as enzyme inhibition and antimicrobial properties, necessitating efficient synthetic access.

- The acid-catalyzed method offers a practical route overcoming the limitations of traditional Grignard-based syntheses, especially for industrial applications.

- Structural studies confirm that the piperidine ring adopts conformations (chair, boat, distorted) influenced by substitution patterns, which can affect reactivity and purification strategies.

- The choice of protecting groups and reaction conditions directly impacts stereochemistry and yield, critical for producing biologically active isomers.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinol, 1-acetyl-2,4-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include cobalt-, ruthenium-, and nickel-based nanocatalysts for hydrogenation . The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal yields and selectivity.

Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant pharmaceutical applications due to their biological activity.

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, derivatives of piperidine are widely used in the development of analgesics and antipsychotics. Recent studies have highlighted the potential of piperidine derivatives in treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .

| Application Area | Example Compounds | Mechanism |

|---|---|---|

| Alzheimer's Therapy | Donepezil | AChE inhibition |

| Analgesics | Various piperidine derivatives | Opioid receptor modulation |

Opioid Receptor Studies

Research has shown that enantiomers of piperidine derivatives can be utilized as probes for opioid receptors. These studies indicate that certain configurations of piperidine compounds exhibit enhanced potency at these receptors, which is crucial for developing effective analgesics .

Catalytic Methods

Recent advancements in synthetic methodologies have enabled the efficient production of 4-piperidinol derivatives. For example, a novel catalytic method using sulfonic acid functionalized SBA-15 has been reported to achieve high yields in synthesizing 1,2,2,6,6-pentamethyl-4-piperidone, a precursor for 4-piperidinol compounds .

| Synthesis Method | Catalyst Used | Yield (%) |

|---|---|---|

| Sulfonic Acid Catalysis | SBA-15 | High |

Photochemical Synthesis

Photochemical methods have also been explored for synthesizing bicyclic piperidinones from dienes, which can be further reduced to yield piperidine derivatives . This approach offers scalability and high selectivity.

Alzheimer’s Disease Research

In a recent study, compounds derived from 4-piperidinol were tested for their ability to inhibit key enzymes involved in Alzheimer's pathology. The results demonstrated significant inhibitory effects on acetylcholinesterase activity, suggesting potential therapeutic benefits .

Pain Management Studies

A series of experiments evaluated the analgesic properties of piperidine derivatives in animal models. The findings indicated that specific modifications to the piperidine structure could lead to enhanced efficacy and reduced side effects compared to traditional opioids .

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-acetyl-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, piperidin-4-ol derivatives have been shown to act as CCR5 antagonists, blocking the chemokine receptor CCR5, which is essential for HIV-1 entry into cells . This interaction involves a strong salt-bridge between the basic nitrogen atom in the compound and the CCR5 receptor, along with the presence of lipophilic groups that enhance binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 4-Piperidinol, 1-acetyl-2,4-dimethyl-, and related compounds:

Key Observations :

- Functional Group Impact: The hydroxyl group in 4-Piperidinol, 1-acetyl-2,4-dimethyl- distinguishes it from ketone-containing analogs like 4-Piperidinone, 2,6-dimethyl- . This difference may influence hydrogen bonding capacity and solubility.

- Substituent Effects : The acetyl group at the 1-position is shared with compounds like 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one , which has demonstrated antimicrobial activity due to its aryl substituents.

Physicochemical Properties:

- Solubility and Bioavailability: Ethyl 2-(piperidin-4-yl)acetate exhibits moderate water solubility (LogP ~1.2) and high gastrointestinal absorption, properties likely shared by 4-Piperidinol, 1-acetyl-2,4-dimethyl- due to its polar hydroxyl group .

- Thermal Stability: Piperidinones like those in show higher thermal stability (decomposition >200°C) compared to hydroxylated derivatives, which may degrade at lower temperatures.

Analgesic and CNS Effects:

- Phencyclidine derivatives with piperidinol scaffolds, such as those in , exhibit analgesic properties via NMDA receptor modulation.

Antimicrobial and Anticancer Potential:

- Aryl-substituted piperidinones (e.g., ) show antimicrobial activity against Gram-positive bacteria (MIC 2–8 µg/mL) and antiproliferative effects in cancer cell lines (IC₅₀ ~10 µM). The absence of aryl groups in the target compound may limit such activity but could reduce toxicity.

Data Tables for Key Comparisons

Table 2: Physicochemical Properties

Q & A

Basic: What are the optimal synthetic routes for 1-acetyl-2,4-dimethyl-4-piperidinol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step acylation and alkylation reactions. For example, starting from a piperidinone precursor, acetylation can be achieved using acetyl chloride or acetic anhydride under anhydrous conditions with a base like triethylamine . Methylation at the 2- and 4-positions may require alkylating agents (e.g., methyl iodide) in polar aprotic solvents (DMF or THF) with catalytic phase-transfer agents. Optimization of temperature (0–60°C) and stoichiometric ratios (1:1.2 for acetylating agents) is critical to minimize side products . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity intermediates.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., acetyl and methyl group positions). For example, the acetyl group’s carbonyl signal appears at ~170 ppm in -NMR .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS can verify molecular weight (e.g., molecular ion peak at m/z 185.2) and detect impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and methanol/water mobile phase ensures purity ≥95% .

Advanced: How can hydrogen-bonding interactions between 1-acetyl-2,4-dimethyl-4-piperidinol and biological targets be systematically analyzed?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to visualize binding modes. For example, hydrogen bonds between the acetyl group and active-site residues can be resolved at ≤2.0 Å resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) to assess interaction strength .

- Molecular Dynamics Simulations : Use software like GROMACS to model hydrogen-bond stability over time, incorporating solvent effects and pH variations .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., radical scavenging vs. neurotoxicity)?

Methodological Answer:

- Dose-Response Studies : Perform in vitro assays (e.g., DPPH radical scavenging and MTT cytotoxicity) across a concentration range (1–100 µM) to identify thresholds for beneficial vs. toxic effects .

- Mechanistic Profiling : Use RNA sequencing or proteomics to compare pathways activated at low (antioxidant) vs. high (pro-apoptotic) doses .

- In Vivo Validation : Test conflicting hypotheses in animal models (e.g., oxidative stress vs. neurobehavioral toxicity in rodents) with rigorous controls for pharmacokinetics .

Advanced: What experimental frameworks are recommended for assessing the compound’s role in oxidative damage protection?

Methodological Answer:

- Cell-Based Assays : Use H2O2-induced oxidative stress in SH-SY5Y neuronal cells, measuring ROS levels via DCFH-DA fluorescence and correlating with acetylated piperidinol concentrations .

- In Vivo Models : Employ zebrafish or murine models of ischemia-reperfusion injury, quantifying lipid peroxidation (MDA assay) and glutathione levels after treatment .

- Electron Paramagnetic Resonance (EPR) : Directly detect radical scavenging activity by monitoring signal decay of stable radicals (e.g., TEMPO) in the presence of the compound .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target specificity for neurological applications?

Methodological Answer:

- Derivative Synthesis : Modify the acetyl group (e.g., replace with trifluoroacetyl) or methyl substituents to alter steric and electronic properties. Test analogs in receptor-binding assays (e.g., NMDA or σ receptors) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent positions with anticonvulsant activity (e.g., using data from PTZ-induced seizure models) .

- Fragment-Based Screening : Identify critical pharmacophores via crystallographic fragment libraries, prioritizing derivatives with enhanced blood-brain barrier permeability (calculated via PAMPA-BBB) .

Advanced: What methodologies are appropriate for evaluating the compound’s toxicity profile in preclinical research?

Methodological Answer:

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction) .

- Acute Toxicity : Determine LD50 in rodents (OECD Guideline 423) with histopathological analysis of liver and kidney tissues .

- Genotoxicity : Perform comet assays (single-cell gel electrophoresis) on human lymphocytes to detect DNA strand breaks at sub-cytotoxic concentrations .

Advanced: How can computational approaches enhance understanding of its pharmacokinetic and metabolic stability?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and plasma protein binding .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with software like MetaSite, followed by LC-MS/MS validation in hepatocyte incubations .

- Molecular Docking : Screen against cytochrome P450 isoforms to predict metabolic hotspots (e.g., demethylation sites) .

Advanced: What strategies address reproducibility challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol to resolve enantiomers, monitoring optical rotation ([α]D) .

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) during key steps like alkylation .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid derivatives and recrystallize to ≥99% enantiomeric excess .

Advanced: What in vivo models are most suitable for studying its pharmacokinetics and brain penetration?

Methodological Answer:

- Microdialysis in Rodents : Implant probes in the striatum or hippocampus to measure unbound brain concentrations over time, paired with plasma sampling .

- PET Imaging : Radiolabel the compound with (via acetylation with -acetyl chloride) to quantify regional brain uptake in non-human primates .

- PBPK Modeling : Integrate physiochemical data (logP, pKa) with organ blood flow rates to simulate exposure profiles in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.